

A Comparative Meta-Analysis of Liver-Selective Glucokinase Activators in Clinical Trials

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Compound of Interest

Compound Name: *Cadisegliatin*

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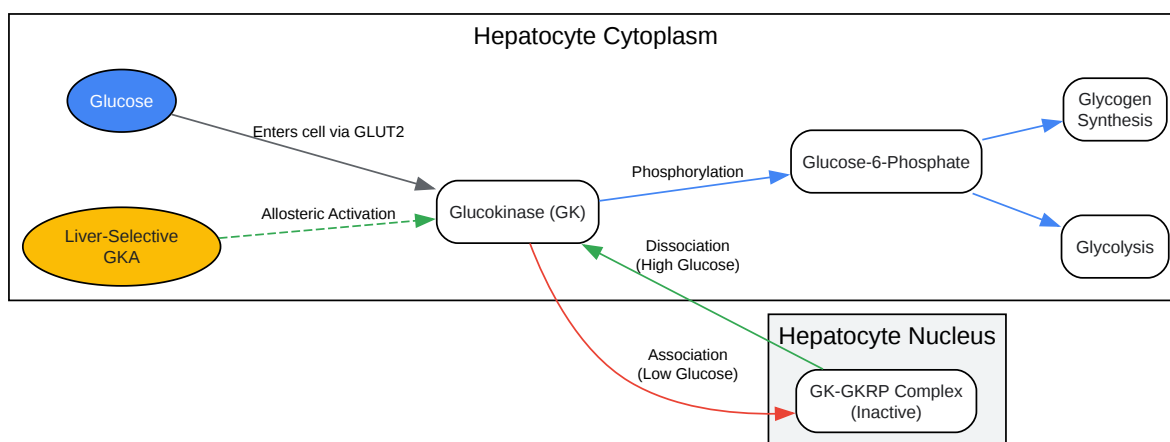
For Researchers, Scientists, and Drug Development Professionals

Glucokinase (GK), a key enzyme in glucose homeostasis, has emerged as a promising therapeutic target for Type 2 Diabetes (T2D). Glucokinase activators (GKAs) enhance GK activity, leading to increased glucose uptake in the liver and, for some agents, potentiation of glucose-stimulated insulin secretion from the pancreas. Early development of pan- or dual-acting GKAs was hampered by a higher risk of hypoglycemia and hyperlipidemia. This has led to the development of a new generation of liver-selective GKAs, designed to preferentially activate GK in the liver, thereby minimizing pancreatic effects and associated adverse events. This guide provides a meta-analysis of clinical trial data for three such compounds: dorzagliatin (a dual-acting GKA with significant liver activity), TTP399 (a hepatoselective GKA), and PF-04991532 (a hepatoselective GKA).

Mechanism of Action: The Glucokinase Signaling Pathway in Hepatocytes

Glucokinase activators work by allosterically binding to the GK enzyme, increasing its affinity for glucose.^[1] In hepatocytes, GK activity is regulated by the glucokinase regulatory protein (GKRP).^{[2][3]} Under low glucose conditions, GK is sequestered in the nucleus in an inactive complex with GKRP.^[3] As glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm, where it phosphorylates glucose to glucose-6-phosphate, the first step in glycolysis and glycogen synthesis.^[2] Liver-selective GKAs are designed to enhance this

process without significantly affecting the GK activity in pancreatic β -cells, which is a key factor in insulin secretion.



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Caption: Liver-Selective Glucokinase Activator Signaling Pathway.

Comparative Efficacy of Liver-Selective GKAs

Clinical trials have demonstrated the glucose-lowering efficacy of dorzagliatin and TTP399. Dorzagliatin, as an add-on to metformin in the DAWN study, showed a significant reduction in HbA1c. Similarly, TTP399 demonstrated a statistically significant reduction in HbA1c in the SimpliciT-1 study, which evaluated its use as an adjunct to insulin in patients with Type 1 Diabetes. Data for PF-04991532 is less robust, with one meta-analysis noting a lack of significant glycemic improvement compared to placebo.

Parameter	Dorzagliatin (DAWN Study)	TTP399 (SimpliciT-1 Study, Part 2)	PF-04991532
Drug Type	Dual-acting GKA	Hepatoselective GKA	Hepatoselective GKA
Patient Population	T2D on metformin	T1D on insulin	T2D
Treatment Duration	24 weeks (double-blind)	12 weeks	N/A
Dosage	75 mg twice daily	800 mg once daily	N/A
Mean Change in HbA1c from Baseline	-1.02%	-0.14% (Placebo-adjusted: -0.21%)	Not significant vs. placebo in a meta-analysis
Change in 2-hr Postprandial Glucose (2h-PPG)	-5.45 mmol/L vs. placebo	N/A	N/A
Change in Fasting Plasma Glucose (FPG)	Significant reduction	Improved fasting plasma glucose levels	N/A

Comparative Safety Profile

A key differentiator for liver-selective GKAs is their improved safety profile, particularly the reduced risk of hypoglycemia. The DAWN study reported a low incidence of hypoglycemia with dorzagliatin (<1% over 52 weeks) and no severe hypoglycemic events. The SimpliciT-1 study of TTP399 impressively showed a 40% reduction in the frequency of severe or symptomatic hypoglycemia compared to placebo, despite the reduction in HbA1c. Regarding lipid profiles, some studies have noted a modest increase in triglycerides with GKA treatment. Dorzagliatin was associated with a mild increase in triglycerides and total cholesterol in a meta-analysis. In preclinical studies, PF-04991532 induced dose-dependent increases in plasma triglycerides but had no effect on hepatic triglyceride concentrations in rats.

Adverse Event	Dorzagliatin (DAWN Study & Meta-analyses)	TTP399 (SimpliciT- 1 Study)	PF-04991532 (Preclinical & Meta- analyses)
Hypoglycemia	<1% incidence over 52 weeks; no severe events	~40% reduction in severe/symptomatic hypoglycemia vs. placebo	Similar risk to placebo in a meta-analysis
Hyperlipidemia	Mild increase in triglycerides and total cholesterol	Negligible incidences of hyperlipidemia in a Phase 2 T2D trial	Dose-dependent increase in plasma triglycerides (preclinical)
Diabetic Ketoacidosis (DKA)	N/A	No increased risk	N/A
Other Common Adverse Events	Generally mild; included gastrointestinal issues, headache, and dizziness	Good safety and tolerability profile	N/A

Experimental Protocols: A Look at Key Clinical Trials

The DAWN Study (Dorzagliatin)

- Objective: To evaluate the efficacy and safety of dorzagliatin as an add-on therapy to metformin in T2D patients with inadequate glycemic control.
- Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
- Participants: 767 T2D patients on a stable dose of metformin (1500 mg/day).
- Intervention: Patients were randomized (1:1) to receive either dorzagliatin 75 mg twice daily or a placebo, in addition to their metformin regimen, for a 24-week double-blind period. This was followed by a 28-week open-label period where all patients received dorzagliatin.

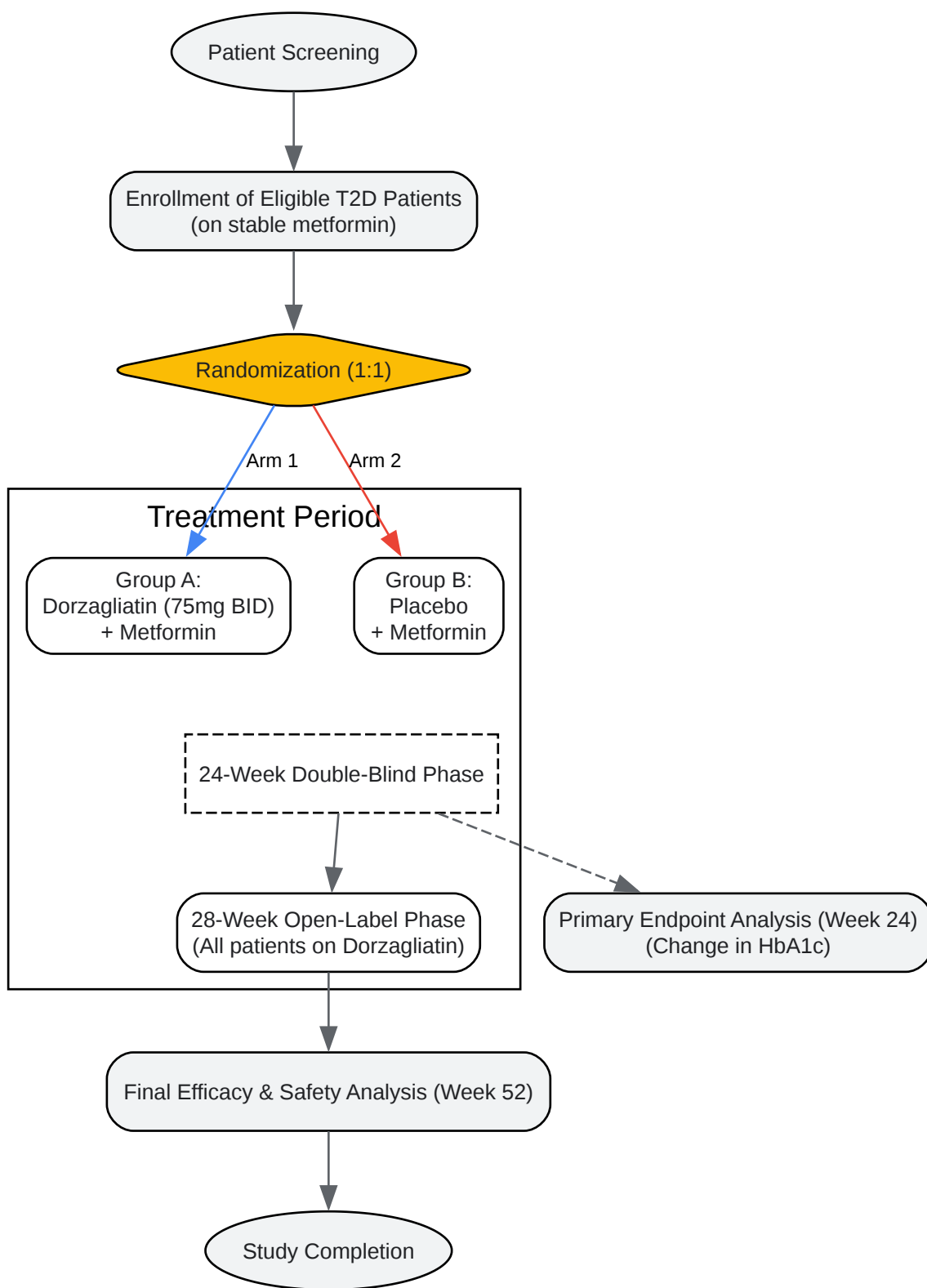
- Primary Efficacy Endpoint: Change in HbA1c from baseline at week 24.
- Safety Assessment: Monitored throughout the 52-week study.

The SimpliciT-1 Study (TTP399)

- Objective: To assess the safety and efficacy of TTP399 as an adjunct to insulin therapy in adults with T1D.
- Design: A multi-center, randomized, double-blind, adaptive Phase 1b/2 study.
- Participants: Adults with T1D on insulin therapy. Part 2 of the study included 85 participants.
- Intervention: Following an insulin optimization and placebo run-in period, participants were randomized to receive either TTP399 800 mg daily or a placebo for 12 weeks.
- Primary Efficacy Endpoint: Change in HbA1c from baseline to week 12.
- Key Safety Assessments: Frequency of severe or symptomatic hypoglycemia and monitoring of serum and urine ketones.

Clinical Trial Workflow Example

The following diagram illustrates a typical workflow for a Phase 3 clinical trial of a glucokinase activator, based on the design of the DAWN study.



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